6-Methoxy-5-nitrobenzo[d]thiazol-2-amine 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748867
InChI: InChI=1S/C8H7N3O3S/c1-14-6-3-7-4(10-8(9)15-7)2-5(6)11(12)13/h2-3H,1H3,(H2,9,10)
SMILES:
Molecular Formula: C8H7N3O3S
Molecular Weight: 225.23 g/mol

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine

CAS No.:

Cat. No.: VC15748867

Molecular Formula: C8H7N3O3S

Molecular Weight: 225.23 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine -

Specification

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
IUPAC Name 6-methoxy-5-nitro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7N3O3S/c1-14-6-3-7-4(10-8(9)15-7)2-5(6)11(12)13/h2-3H,1H3,(H2,9,10)
Standard InChI Key AQIPCUMJMPWGRJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)SC(=N2)N)[N+](=O)[O-]

Introduction

Structural and Chemical Properties of Benzo[d]thiazol-2-Amine Derivatives

Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole moiety. The substitution pattern on the benzene ring significantly influences their chemical behavior and biological activity. For 6-methoxy-5-nitrobenzo[d]thiazol-2-amine, the methoxy group at position 6 and nitro group at position 5 introduce distinct electronic and steric effects.

Physicochemical Characteristics

While direct data for 6-methoxy-5-nitrobenzo[d]thiazol-2-amine are unavailable, analogs provide critical insights:

  • 5-Nitrobenzo[d]thiazol-2-amine (CAS 73458-39-6):

    • Molecular formula: C7H5N3O2S\text{C}_7\text{H}_5\text{N}_3\text{O}_2\text{S}

    • Molecular weight: 195.20 g/mol

    • LogP (consensus): 1.03 (moderate lipophilicity) .

  • 6-Nitrobenzo[d]thiazol-2-amine (CAS 6285-57-0):

    • Density: 1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3

    • Melting point: 247–249°C .

Synthetic Methodologies

Synthesis of Nitro-Substituted Benzothiazoles

The synthesis of nitrobenzothiazoles typically involves cyclization reactions. For example:

  • 5-Nitrobenzo[d]thiazol-2-amine: Produced via reaction of 2,4-dinitrophenyl thiocyanate with thiourea in dimethylformamide at 150°C, yielding 11 g of crude product .

  • 6-Nitrobenzo[d]thiazol-2-amine: Synthesized through bromination of substituted phenylthiourea in chloroform at <5°C, followed by neutralization with aqueous ammonia .

Methoxy-Substituted Derivatives

Biological and Pharmacological Relevance

Antibacterial Activity

Benzothiazole derivatives exhibit notable antimicrobial properties. For example:

  • 6-Substituted-2-aminobenzothiazoles: Demonstrated enhanced antibacterial efficacy when annealed with fluoroquinolones, particularly against Staphylococcus aureus and Escherichia coli .

  • Nitro groups: Improve membrane permeability and target binding, as seen in nitroimidazole antibiotics .

Enzymatic Interactions

  • CYP1A2 inhibition: 5-Nitrobenzo[d]thiazol-2-amine acts as a CYP1A2 inhibitor, potentially affecting drug metabolism .

  • LogKp (skin permeation): 5.99cm/s-5.99 \, \text{cm/s}, indicating low dermal absorption .

Physicochemical Data Tables

Table 1: Comparative Properties of Nitro-Substituted Benzothiazoles

Property5-Nitrobenzo[d]thiazol-2-amine 6-Nitrobenzo[d]thiazol-2-amine
Molecular FormulaC7H5N3O2S\text{C}_7\text{H}_5\text{N}_3\text{O}_2\text{S}C7H5N3O2S\text{C}_7\text{H}_5\text{N}_3\text{O}_2\text{S}
Molecular Weight (g/mol)195.20195.20
Melting Point (°C)Not reported247–249
LogP1.03Not reported
Solubility (mg/mL)0.291 (ESOL)Not reported

Future Research Directions

  • Synthetic Optimization: Develop regioselective nitration methods to achieve 5-nitro substitution in methoxy-bearing benzothiazoles.

  • Biological Screening: Evaluate the antimicrobial and anticancer potential of 6-methoxy-5-nitrobenzo[d]thiazol-2-amine using in vitro models.

  • Computational Studies: Predict ADMET properties via QSAR modeling to guide drug development.

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